4-Chloro-3-formylbenzoic acid
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Overview
Description
4-Chloro-3-formylbenzoic acid is a chemical compound with the molecular formula C8H5ClO3 and a molecular weight of 184.58 . It is also known by its IUPAC name, 4-chloro-3-formylbenzoic acid . This compound is commonly used in the field of research and development .
Molecular Structure Analysis
The molecular structure of 4-Chloro-3-formylbenzoic acid involves a benzene ring substituted with a chloro group at the 4th position and a formyl group at the 3rd position . A detailed investigation of the ortho fluoro- and chloro- substituted benzoic acids has been conducted , which might provide some insights into the molecular structure of 4-Chloro-3-formylbenzoic acid.Chemical Reactions Analysis
While specific chemical reactions involving 4-Chloro-3-formylbenzoic acid are not available, general principles of chemical reactions and quantitative analysis can be applied . The compound’s reactivity would be influenced by the presence of the chloro and formyl groups on the benzene ring.Physical And Chemical Properties Analysis
4-Chloro-3-formylbenzoic acid is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Scientific Research Applications
Sugar Chemosensors
4-Chloro-3-formylbenzoic acid plays a crucial role in the development of sugar chemosensors . These sensors are designed to detect the presence and concentration of sugars, with a particular focus on fructose . The compound’s structural features allow it to interact selectively with sugar molecules, making it valuable for biosensing applications .
Antibacterial Activity
Research has revealed that 4-Chloro-3-formylbenzoic acid exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. This property makes it a potential candidate for novel antimicrobial agents. Further investigations are ongoing to explore its mechanism of action and optimize its effectiveness .
Coordination Polymers
When 4-Chloro-3-formylbenzoic acid reacts with barium carbonate , it yields a two-dimensional barium (II) coordination polymer . These coordination polymers have applications in materials science, including catalysis, gas storage, and molecular recognition. The compound’s ability to form stable coordination networks contributes to its versatility .
Organic Synthesis
Researchers utilize 4-Chloro-3-formylbenzoic acid as a reagent in various organic synthesis reactions. For instance, it participates in the esterification of 2,2,6,6-tetramethyl-4-oxopiperidinyl-1-oxyl , leading to the formation of 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl 4-formylbenzoate . Such synthetic pathways contribute to the development of new functional materials .
Building Blocks for Molecular Design
Due to its unique structure, 4-Chloro-3-formylbenzoic acid serves as a valuable building block in molecular design. Researchers incorporate it into larger molecules to achieve specific properties or functions. Its versatility allows for tailored modifications, making it an essential component in the toolbox of synthetic chemists .
Photophysical Studies
Scientists explore the photophysical properties of 4-Chloro-3-formylbenzoic acid, including its fluorescence behavior and interactions with other molecules. These studies contribute to our understanding of molecular dynamics, energy transfer processes, and luminescent materials. The compound’s emission properties make it relevant for applications in optoelectronics and sensors .
Safety and Hazards
The safety data sheet for a similar compound, 3-Chlorobenzoic acid, indicates that it may cause skin and eye irritation and may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/eye protection/face protection when handling the compound . Similar precautions are likely necessary for 4-Chloro-3-formylbenzoic acid.
properties
IUPAC Name |
4-chloro-3-formylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO3/c9-7-2-1-5(8(11)12)3-6(7)4-10/h1-4H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZDKMDHDIKPKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-formylbenzoic acid | |
CAS RN |
1288998-79-7 |
Source
|
Record name | 4-chloro-3-formylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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